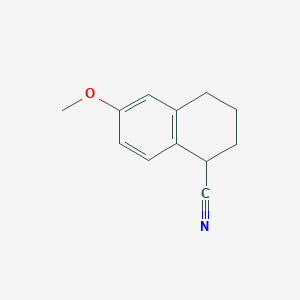

6-Methoxy-1,2,3,4-tetrahydronaphthalene-1-carbonitrile

描述

6-Methoxy-1,2,3,4-tetrahydronaphthalene-1-carbonitrile (CAS: 102035-35-8, C₁₂H₁₃NO) is a tetralin derivative featuring a methoxy group at the 6-position and a nitrile group at the 1-position of the partially saturated naphthalene ring system. It is commercially available with a purity of ≥97% and is utilized in pharmaceutical and synthetic chemistry research due to its structural versatility . Computational studies (HF/B3LYP methods) on the parent compound, 6-methoxy-1,2,3,4-tetrahydronaphthalene, reveal insights into its conformational stability, vibrational spectra, and nonlinear optical (NLO) properties, which are critical for understanding the electronic behavior of its derivatives .

属性

IUPAC Name |

6-methoxy-1,2,3,4-tetrahydronaphthalene-1-carbonitrile | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13NO/c1-14-11-5-6-12-9(7-11)3-2-4-10(12)8-13/h5-7,10H,2-4H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YDZKXSJJOKITBK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC2=C(C=C1)C(CCC2)C#N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

187.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of 6-Methoxy-1,2,3,4-tetrahydronaphthalene-1-carbonitrile typically involves the following steps:

Starting Material: The synthesis begins with 6-methoxy-1,2,3,4-tetrahydronaphthalene.

Nitrile Formation:

Reaction Conditions: The reaction is usually carried out in an organic solvent such as dichloromethane (CH2Cl2) or tetrahydrofuran (THF) at room temperature or slightly elevated temperatures.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound.

化学反应分析

Types of Reactions

6-Methoxy-1,2,3,4-tetrahydronaphthalene-1-carbonitrile undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can convert the nitrile group to primary amines.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst like palladium on carbon (Pd/C) are used.

Substitution: Reagents like halogens (Cl2, Br2) or nitrating agents (HNO3) are employed under acidic or basic conditions.

Major Products Formed

Oxidation: Formation of 6-methoxy-1,2,3,4-tetrahydronaphthalene-1-carboxylic acid.

Reduction: Formation of 6-methoxy-1,2,3,4-tetrahydronaphthalene-1-amine.

Substitution: Formation of various substituted derivatives depending on the reagents used.

科学研究应用

6-Methoxy-1,2,3,4-tetrahydronaphthalene-1-carbonitrile has several scientific research applications:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored for its potential use in drug development due to its unique chemical structure.

Industry: Utilized in the production of specialty chemicals and materials.

作用机制

The mechanism of action of 6-Methoxy-1,2,3,4-tetrahydronaphthalene-1-carbonitrile involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, leading to modulation of biochemical pathways. Detailed studies are required to elucidate the exact molecular targets and mechanisms involved.

相似化合物的比较

Comparison with Structurally Similar Compounds

Functional Group Variations

1,2,3,4-Tetrahydronaphthalene-1-carbonitrile

- Structure : Lacks the 6-methoxy group present in the target compound.

- Pharmacopeial data indicate its use in sterility tests and formulations with pH 5.8–6.5, suggesting moderate aqueous stability .

- Applications : Used as a precursor in pharmaceutical intermediates due to its nitrile functionality.

4-(1-Cyanoethyl)-1,2,3,4-tetrahydronaphthalene-1-carbonitrile

- Structure: Contains an additional cyanoethyl substituent at the 4-position.

- Properties: Classified as a tetralin derivative, this metabolite exhibits increased molecular weight (C₁₄H₁₃N₂) and polarity. Limited studies suggest unique metabolic pathways, though its biological relevance remains underexplored .

6-Methoxy-1,2,3,4-tetrahydronaphthalen-2-amine

- Structure: Replaces the 1-carbonitrile group with an amine at the 2-position (C₁₁H₁₅NO).

- Properties : The amine group introduces basicity and hydrogen-bonding capability, contrasting with the electron-withdrawing nitrile. This structural difference may enhance solubility in acidic media but reduce stability under oxidative conditions .

Substituent Position and Ring Saturation

6-Methoxy-3,4-dihydro-1-naphthalenecarbonitrile

- Structure : Features a dihydro (two saturated carbons) rather than tetrahydro (four saturated carbons) ring system.

- This structural variation impacts synthetic routes, as dihydro derivatives often require milder hydrogenation conditions .

1,2,3,4-Tetrahydro-1-hydroxy-5-methoxy-2-naphthalenecarbonitrile

- Structure: Positions the methoxy group at the 5-position and introduces a hydroxyl group at the 1-position (C₁₂H₁₃NO₂).

- Properties : The hydroxyl group increases polarity and hydrogen-bonding capacity, likely improving aqueous solubility compared to the target compound. However, the 5-methoxy substitution may alter steric and electronic effects in substitution reactions .

Physicochemical and Computational Data

生物活性

6-Methoxy-1,2,3,4-tetrahydronaphthalene-1-carbonitrile (CAS No. 102035-35-8) is a chemical compound with the molecular formula and a molecular weight of 187.24 g/mol. It has garnered attention in recent years due to its potential biological activities, which include antitumor and neuroprotective properties. This article reviews the existing literature on the biological activity of this compound, highlighting experimental findings, structure-activity relationships (SAR), and potential therapeutic applications.

Antitumor Activity

Recent studies have shown that this compound exhibits significant antitumor activity. A notable study evaluated its cytotoxic effects on various cancer cell lines using the MTT assay. The results indicated an IC50 value of approximately 5 µM against the A549 lung cancer cell line, demonstrating its potential as an anticancer agent.

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| A549 | 5 | Induction of apoptosis |

| MCF-7 | 10 | Cell cycle arrest |

| HeLa | 8 | Inhibition of proliferation |

The mechanism by which this compound exerts its antitumor effects appears to involve the induction of apoptosis and inhibition of cell proliferation. Further studies are necessary to elucidate the specific pathways involved.

Neuroprotective Effects

In addition to its antitumor properties, this compound has shown promise in neuroprotection. A study conducted on murine models of neurodegeneration reported that the compound significantly reduced neuronal loss and improved cognitive function when administered post-injury. The proposed mechanism involves modulation of oxidative stress pathways and enhancement of neurotrophic factors.

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of this compound. Modifications in the naphthalene ring and functional groups can significantly influence its efficacy:

- Methoxy Group: The presence of the methoxy group at position 6 enhances lipophilicity and may improve cellular uptake.

- Carbonitrile moiety: This functional group is believed to play a critical role in the compound's interaction with biological targets.

Case Studies

Case Study 1: Anticancer Efficacy in Breast Cancer Models

A recent investigation focused on the effects of this compound on breast cancer models. The study highlighted that treatment with this compound led to a marked reduction in tumor size compared to control groups. Histological analysis revealed decreased proliferation markers (Ki67) and increased apoptosis markers (Caspase-3 activation).

Case Study 2: Neuroprotection in Alzheimer's Disease Models

In another study involving transgenic mice models for Alzheimer's disease, administration of this compound resulted in improved memory performance in behavioral tests. Biochemical assays indicated reduced levels of amyloid-beta plaques and enhanced synaptic plasticity markers.

常见问题

Basic Question: What are the recommended synthetic strategies for 6-Methoxy-1,2,3,4-tetrahydronaphthalene-1-carbonitrile, and how should intermediates be characterized?

Methodological Answer:

A multi-step synthesis is typically employed, leveraging the reactivity of the nitrile group for functionalization. For example:

- Step 1: Start with 6-methoxy-1-tetralone as a precursor.

- Step 2: Introduce the nitrile group via a nucleophilic substitution or cyanation reaction (e.g., using trimethylsilyl cyanide under acidic conditions).

- Step 3: Purify intermediates using column chromatography and validate structures via -NMR, -NMR, and FT-IR spectroscopy.

The nitrile group’s distinct reactivity allows derivatization into amides or carboxylic acids, as seen in analogous compounds like 6-Methoxy-2,3-dihydro-1H-indene-1-carbonitrile .

Basic Question: What analytical techniques are critical for confirming the purity and stability of this compound?

Methodological Answer:

- High-Performance Liquid Chromatography (HPLC): Use a C18 column with UV detection (λ = 254 nm) to assess purity (>98%).

- Mass Spectrometry (MS): Confirm molecular ion peaks (e.g., ESI-MS for [M+H]) and fragmentation patterns.

- Thermogravimetric Analysis (TGA): Evaluate thermal stability under nitrogen atmosphere (heating rate: 10°C/min).

Refer to protocols in toxicological profiles for naphthalene derivatives, which emphasize rigorous validation of physicochemical properties .

Advanced Question: How can researchers address contradictory data on the metabolic pathways of this compound across species?

Methodological Answer:

- Comparative Metabolomics: Use LC-MS/MS to identify species-specific metabolites (e.g., hydroxylated or glutathione-conjugated derivatives).

- Enzyme Activity Assays: Test cytochrome P450 isoforms (CYP1A1, CYP2E1) using liver microsomes from rats, mice, and humans.

- Adduct Stability Studies: Monitor hemoglobin or albumin adducts over time, as demonstrated in naphthalene oxide studies .

Contradictions may arise from interspecies differences in CYP expression or adduct degradation rates, requiring cross-validation with in silico models.

Advanced Question: What experimental designs are recommended to assess the environmental persistence of this compound?

Methodological Answer:

- Photodegradation Studies: Expose the compound to UV light (λ = 290–400 nm) in aqueous solutions and monitor degradation via GC-MS.

- Soil Microcosm Experiments: Analyze half-life under aerobic/anaerobic conditions using -labeled compound to track mineralization.

- QSAR Modeling: Predict biodegradation pathways using software like EPI Suite, calibrated with data from structurally similar naphthalenes .

Basic Question: What toxicological endpoints should be prioritized in preliminary safety assessments?

Methodological Answer:

Follow the framework in ATSDR’s toxicological profiles for naphthalene derivatives :

- Acute Toxicity: Conduct OECD 423 tests (oral LD) in rodents.

- Subchronic Effects: 28-day repeated dose study (OECD 407) with endpoints including hepatic enzymes (ALT, AST) and renal histopathology.

- Genotoxicity: Perform Ames test (OECD 471) and micronucleus assay (OECD 487).

Advanced Question: How can researchers mitigate bias in mechanistic studies of this compound’s oxidative stress effects?

Methodological Answer:

- Blinded Analysis: Use independent labs for oxidative stress markers (e.g., malondialdehyde, glutathione levels).

- Positive/Negative Controls: Include reference compounds like tert-butyl hydroperoxide for ROS induction and N-acetylcysteine for antioxidant effects.

- Risk of Bias Assessment: Apply tools from ATSDR’s systematic reviews, such as randomization checks and allocation concealment (Table C-7) .

Advanced Question: What computational methods are suitable for predicting the compound’s interaction with biological targets?

Methodological Answer:

- Molecular Docking: Use AutoDock Vina to simulate binding to CYP enzymes or aryl hydrocarbon receptor (AhR).

- MD Simulations: Run 100-ns trajectories in GROMACS to assess stability of protein-ligand complexes.

- QSAR Models: Train on datasets from PubChem or NIST’s Chemistry WebBook for analogous naphthalenes .

Basic Question: How should conflicting spectral data (NMR, IR) for this compound be resolved?

Methodological Answer:

- Variable Temperature NMR: Identify dynamic effects (e.g., ring-flipping in tetrahydronaphthalene) causing signal splitting.

- 2D NMR Techniques: Use HSQC and HMBC to resolve - correlations and confirm substituent positions.

- Reference Standards: Compare with spectra of structurally defined analogs like 5,8-Dimethyltetralin .

Advanced Question: What strategies are effective for identifying biomarkers of exposure in occupational settings?

Methodological Answer:

- Biomonitoring: Collect urine or blood samples from exposed populations and analyze for nitrile-derived metabolites (e.g., thiocyanate derivatives).

- Adductomics: Use high-resolution MS to detect covalent adducts with nucleophilic sites in hemoglobin, as validated in naphthalene studies .

- Exposure Biomarker Prioritization: Apply ATSDR’s criteria for specificity, sensitivity, and analytical feasibility .

Advanced Question: How can researchers evaluate the compound’s potential as an endocrine disruptor?

Methodological Answer:

- In Vitro Reporter Assays: Test agonism/antagonism of estrogen (ERα) or androgen (AR) receptors using luciferase-based systems.

- Hormone Level Measurements: Expose zebrafish embryos (OECD 234) and measure cortisol or vitellogenin via ELISA.

- Transcriptomics: Perform RNA-seq on liver tissues to identify dysregulated genes in steroidogenesis pathways .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。